molecular formula C16H14Cl2N2O2 B2796782 6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one CAS No. 2304654-71-3

6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one

Cat. No.: B2796782
CAS No.: 2304654-71-3
M. Wt: 337.2
InChI Key: HJZLPKMJCFIKPM-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one is a useful research compound. Its molecular formula is C16H14Cl2N2O2 and its molecular weight is 337.2. The purity is usually 95%.
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Properties

IUPAC Name

6,8-dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-22-12-4-2-10(3-5-12)9-20-7-6-11-8-13(17)19-15(18)14(11)16(20)21/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZLPKMJCFIKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3=CC(=NC(=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one, identified by its CAS number 2304654-71-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and mechanism of action based on recent research findings.

The molecular formula of this compound is C16H14Cl2N2O2C_{16}H_{14}Cl_{2}N_{2}O_{2} with a molecular weight of 337.2 g/mol. Its structural features include two chlorine atoms and a methoxyphenyl group that may contribute to its biological activity.

PropertyValue
Molecular FormulaC16H14Cl2N2O2C_{16}H_{14}Cl_{2}N_{2}O_{2}
Molecular Weight337.2 g/mol
CAS Number2304654-71-3

Antimicrobial Activity

Recent studies have demonstrated that derivatives of naphthyridinone compounds exhibit significant antimicrobial properties. For instance, research has shown that compounds similar to this compound possess low minimum inhibitory concentration (MIC) values against various pathogens. Specifically, derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial effects .

Cytotoxicity and Selectivity

The compound's cytotoxic effects were assessed through hemolytic activity tests and cell viability assays. Results indicated low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile compared to standard cytotoxic agents like Triton X-100 . Additionally, the compound exhibited non-cytotoxicity with IC50 values greater than 60 μM in various cell lines.

The mechanism of action for this compound involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets were reported between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual inhibition mechanism may contribute to its antimicrobial efficacy by disrupting bacterial DNA replication and folate metabolism.

Case Study 1: Antibiofilm Activity

A study focusing on the antibiofilm potential of derivatives found that the tested compounds significantly reduced biofilm formation by Staphylococcus species when compared to Ciprofloxacin . This suggests that the compound not only combats planktonic bacteria but also prevents biofilm-associated infections.

Case Study 2: Synergistic Effects

Another important finding was the synergistic effect observed when combining this compound with traditional antibiotics such as Ciprofloxacin and Ketoconazole. The combination therapy reduced the MICs of these antibiotics, enhancing their effectiveness against resistant strains .

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